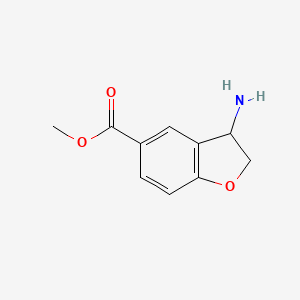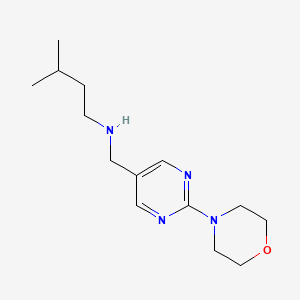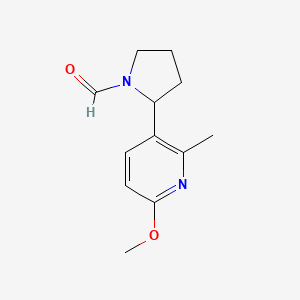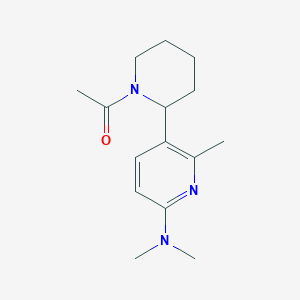![molecular formula C6H5BrN2O2S B11803557 2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B11803557.png)
2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Brom-5,6-Dihydro-4H-pyrrolo[3,2-d]thiazol-5-carbonsäure ist eine heterocyclische Verbindung, die sowohl einen Pyrrol- als auch einen Thiazolring enthält
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-Brom-5,6-Dihydro-4H-pyrrolo[3,2-d]thiazol-5-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter spezifischen Bedingungen. Ein häufiges Verfahren umfasst die Reaktion eines bromierten Pyrrolderivats mit einem Thioamid unter sauren Bedingungen, um den Thiazolring zu bilden. Die Reaktionsbedingungen erfordern oft eine sorgfältige Kontrolle der Temperatur und des pH-Werts, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess wäre auf Effizienz, Kosteneffektivität und Sicherheit optimiert. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Steuerungssystemen und fortschrittlichen Reinigungstechniken umfassen, um eine gleichbleibende Qualität und einen hohen Durchsatz zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
2-Brom-5,6-Dihydro-4H-pyrrolo[3,2-d]thiazol-5-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom kann durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Cyclisierungsreaktionen: Sie kann an weiteren Cyclisierungsreaktionen teilnehmen, um komplexere heterocyclische Strukturen zu bilden.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien umfassen Natriumhydrid (NaH), Kalium-tert-butoxid (KOtBu) und verschiedene Nucleophile.
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können Substitutionsreaktionen eine Vielzahl funktioneller Derivate liefern, während Oxidation und Reduktion zu verschiedenen Oxidationsstufen der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
2-Brom-5,6-Dihydro-4H-pyrrolo[3,2-d]thiazol-5-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Sie wird als Baustein für die Synthese potenzieller pharmazeutischer Wirkstoffe verwendet, darunter Antitumor-, antimikrobielle und antivirale Verbindungen.
Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer Moleküle und Materialien.
Materialwissenschaft: Sie wird hinsichtlich ihres potenziellen Einsatzes bei der Entwicklung neuartiger Materialien mit einzigartigen elektronischen und optischen Eigenschaften untersucht.
Wirkmechanismus
Der Wirkmechanismus von 2-Brom-5,6-Dihydro-4H-pyrrolo[3,2-d]thiazol-5-carbonsäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit verschiedenen molekularen Zielen wie Enzymen, Rezeptoren oder DNA interagieren. Die genauen beteiligten Pfade können variieren, aber die einzigartige Struktur der Verbindung ermöglicht es ihr, an bestimmte Stellen zu binden und ihre Wirkungen durch Hemmung, Aktivierung oder Modulation biologischer Prozesse auszuüben .
Wirkmechanismus
The mechanism of action of 2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary, but the compound’s unique structure allows it to bind to specific sites and exert its effects through inhibition, activation, or modulation of biological processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Brom-5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol: Eine eng verwandte Verbindung mit einer ähnlichen Struktur, aber einem anderen Substitutionsmuster.
5,6-Dihydro-4H-pyrrolo[3,2-d]thiazol: Es fehlt das Bromatom, was zu unterschiedlicher Reaktivität und Anwendungen führt.
Pyrrolo[3,2-d]thiazol-Derivate: Verschiedene Derivate mit verschiedenen Substituenten, die ihre chemischen und biologischen Eigenschaften verändern können.
Einzigartigkeit
2-Brom-5,6-Dihydro-4H-pyrrolo[3,2-d]thiazol-5-carbonsäure ist durch ihr spezifisches Substitutionsmuster einzigartig, das ihr eine ausgeprägte Reaktivität und potenzielle Anwendungen verleiht. Das Vorhandensein des Bromatoms ermöglicht eine weitere Funktionalisierung, was es zu einem vielseitigen Baustein in der synthetischen Chemie macht.
Eigenschaften
Molekularformel |
C6H5BrN2O2S |
|---|---|
Molekulargewicht |
249.09 g/mol |
IUPAC-Name |
2-bromo-5,6-dihydro-4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5BrN2O2S/c7-6-9-2-1-3(5(10)11)8-4(2)12-6/h3,8H,1H2,(H,10,11) |
InChI-Schlüssel |
WXUZFMPZRIQDOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=C1N=C(S2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)-1,2,3-thiadiazole](/img/structure/B11803487.png)








![N-Benzyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11803532.png)



